molecular formula C22H32N4O4 B14788953 3-{[1-(3-Piperidin-4-yl-propionyl)-piperidine-3-carbonyl]-amino}-3-pyridin-3-yl-propionic acid

3-{[1-(3-Piperidin-4-yl-propionyl)-piperidine-3-carbonyl]-amino}-3-pyridin-3-yl-propionic acid

Cat. No.: B14788953
M. Wt: 416.5 g/mol
InChI Key: ABNXKGFLZFSILK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Elarofiban involves multiple steps, including the formation of key intermediates and their subsequent coupling. One practical synthesis route involves the preparation of the platelet fibrinogen antagonist through a series of chemical reactions . The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of Elarofiban requires stringent control of reaction conditions to achieve high purity and yield. The process involves large-scale synthesis using automated systems to ensure consistency and compliance with Good Manufacturing Practices (GMP). The synthesis of [18F]GP1, a derivative of Elarofiban, has been developed with decay-corrected radiochemical yields of 38 ± 6%, with a radiochemical concentration up to 1900 MBq/mL, molar activities of 952–9428 GBq/µmol, and a radio-chemical purity greater than 98% .

Chemical Reactions Analysis

Types of Reactions

Elarofiban undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving Elarofiban include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but typically involve controlled temperature, pressure, and pH levels.

Major Products Formed

The major products formed from the reactions involving Elarofiban depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

Elarofiban has several scientific research applications, including:

Mechanism of Action

Elarofiban exerts its effects by binding to the glycoprotein IIb/IIIa receptors on the surface of platelets, thereby inhibiting platelet aggregation. This mechanism involves the blockade of fibrinogen binding to the glycoprotein IIb/IIIa receptor, preventing the formation of platelet aggregates . The molecular targets include the glycoprotein IIb/IIIa receptors, and the pathways involved are related to platelet activation and aggregation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Elarofiban

Elarofiban is unique due to its specific chemical structure and its high affinity for the glycoprotein IIb/IIIa receptors. Unlike other similar compounds, Elarofiban has been developed into radiotracers for imaging studies, enhancing its utility in both research and clinical applications .

Properties

IUPAC Name

3-[[1-(3-piperidin-4-ylpropanoyl)piperidine-3-carbonyl]amino]-3-pyridin-3-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O4/c27-20(6-5-16-7-10-23-11-8-16)26-12-2-4-18(15-26)22(30)25-19(13-21(28)29)17-3-1-9-24-14-17/h1,3,9,14,16,18-19,23H,2,4-8,10-13,15H2,(H,25,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNXKGFLZFSILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC2CCNCC2)C(=O)NC(CC(=O)O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870211
Record name 3-({1-[3-(Piperidin-4-yl)propanoyl]piperidine-3-carbonyl}amino)-3-(pyridin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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